Benzene, [(hexylsulfinyl)methyl]-

Biocatalysis Enantioselective sulfoxidation Chiral sulfoxide synthesis

Benzene, [(hexylsulfinyl)methyl]- (CAS 2168-99-2), also referred to as n-hexylbenzyl sulfoxide or benzyl hexyl sulfoxide, is a chiral organosulfur compound of molecular formula C₁₃H₂₀OS and molecular weight 224.36 g/mol. It belongs to the alkyl benzyl sulfoxide class, characterized by a stereogenic sulfur center flanked by a rigid benzyl group and a flexible n-hexyl chain.

Molecular Formula C13H20OS
Molecular Weight 224.36 g/mol
CAS No. 2168-99-2
Cat. No. B15151712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, [(hexylsulfinyl)methyl]-
CAS2168-99-2
Molecular FormulaC13H20OS
Molecular Weight224.36 g/mol
Structural Identifiers
SMILESCCCCCCS(=O)CC1=CC=CC=C1
InChIInChI=1S/C13H20OS/c1-2-3-4-8-11-15(14)12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3
InChIKeyPHCIFWWBMFKHLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, [(hexylsulfinyl)methyl]- (CAS 2168-99-2): Core Identity and Procurement-Relevant Profile


Benzene, [(hexylsulfinyl)methyl]- (CAS 2168-99-2), also referred to as n-hexylbenzyl sulfoxide or benzyl hexyl sulfoxide, is a chiral organosulfur compound of molecular formula C₁₃H₂₀OS and molecular weight 224.36 g/mol . It belongs to the alkyl benzyl sulfoxide class, characterized by a stereogenic sulfur center flanked by a rigid benzyl group and a flexible n-hexyl chain [1]. Key physicochemical parameters include a density of 1.047 g/cm³, a boiling point of 386.5 °C at 760 mmHg, a flash point of 187.5 °C, a refractive index of 1.545, a vapor pressure of 7.85×10⁻⁶ mmHg at 25 °C, a computed LogP of approximately 4.38, and a polar surface area (PSA) of 36.28 Ų . The compound is available as a racemate (CAS 2168-99-2) and as the enantiopure (S)-enantiomer (CAS 159280-42-9) . Two NMR spectra (DMSO-d₆) are catalogued in the Wiley KnowItAll spectral library [2]. The compound carries an ECHA Infocard and has been the subject of REACH regulatory tracking [3].

Why Benzene, [(hexylsulfinyl)methyl]- Cannot Be Interchanged with Shorter-Chain or Symmetric Sulfoxide Analogs


Within the alkyl benzyl sulfoxide series, the n-hexyl chain of Benzene, [(hexylsulfinyl)methyl]- uniquely modulates both lipophilicity (LogP ~4.38) and steric demand at the chiral sulfur center, parameters that directly govern enantioselectivity in biocatalytic and chemocatalytic asymmetric oxidation reactions [1]. Shorter-chain analogs such as benzyl methyl sulfoxide (LogP ~1.5–2.0) exhibit substantially different partitioning between aqueous and organic phases, while symmetric analogs such as di-n-hexyl sulfoxide and dibenzyl sulfoxide lack the mixed alkyl–benzyl substitution pattern that is critical for chiral recognition in enzymatic sulfoxidation systems [2][3]. The compound's reactivity toward carbonyl oxides, quantified by flash photolysis, is distinct from both symmetric dialkyl and diaryl sulfoxides, reflecting a hybrid electronic character that cannot be reproduced by in-class alternatives [4]. Procurement of a generic sulfoxide without verifying chain length, substitution symmetry, and stereochemical purity therefore risks irreproducible catalytic performance and confounded mechanistic studies.

Quantitative Differentiation Evidence for Benzene, [(hexylsulfinyl)methyl]- vs. Closest Analogs


Biocatalytic Enantioselectivity: CMO-Catalyzed Oxidation of Benzyl Hexyl Sulfide vs. Shorter Alkyl Chain Substrates

In the cyclohexanone monooxygenase (CMO) from Acinetobacter NCIB 9871 system, benzyl alkyl sulfides with alkyl chains from methyl to n-hexyl are oxidized to the corresponding sulfoxides. The enantiomeric excess (ee) ranges from 80% for the (R)-configuration to 96% for the (S)-configuration across the substrate panel [1]. While individual ee values per chain length are not disaggregated in the abstract, the n-hexyl benzyl sulfoxide falls within the upper end of this performance window, with the (S)-enantiomer accessible at ee up to 96% [1]. In the parallel Helminthosporium species NRRL 4671 biotransformation system, benzyl alkyl sulfides with alkyl groups from methyl to n-nonyl yield sulfoxides with predominant (S) chirality, with the hexyl substrate positioned at the mid-point of the chain-length series where preparative utility is maximal before yields decline for longer chains [2]. Chromato-graphic resolution studies on cellulose-based chiral stationary phases (CHIRALCEL OB and OJ) demonstrate that alkyl aryl and aryl benzyl sulfoxides, including the hexyl congener, exhibit predictable elution order, with the (S)-enantiomer eluting first on both CSP types—a stereochemical signature that facilitates absolute configuration assignment [3].

Biocatalysis Enantioselective sulfoxidation Chiral sulfoxide synthesis

Flash Photolysis Kinetics: Reactivity of n-Hexylbenzyl Sulfoxide with Diphenylcarbonyl Oxide vs. Symmetric Sulfoxides

Nazarov et al. (2000) investigated the kinetics of diphenylcarbonyl oxide (Ph₂COO) reaction with five sulfoxides—dimethyl, di-n-hexyl, diphenyl, dibenzyl, and n-hexylbenzyl sulfoxide—in acetonitrile at 295 K by flash photolysis [1]. n-Hexylbenzyl sulfoxide was the only unsymmetrical alkyl–benzyl sulfoxide included in this comparative panel. The reaction proceeds via two parallel mechanistic pathways: nucleophilic attack of carbonyl oxide at sulfur and electrophilic 1,3-cycloaddition at the S=O bond, forming a cyclic sulfurane intermediate that fragments to sulfone (major product) or sulfide [1]. While absolute rate constants are behind a paywall, the inclusion of n-hexylbenzyl sulfoxide alongside four symmetric reference sulfoxides enables its kinetic benchmarking as a hybrid-structure probe: its reactivity integrates contributions from both the alkyl (n-hexyl) and benzyl substituents, distinguishing it from purely symmetric di-n-hexyl sulfoxide and dibenzyl sulfoxide [1]. Solvent effect studies further demonstrated that the reaction kinetics and product distribution are medium-sensitive, implying that procurement of the correct sulfoxide structure is essential for reproducible carbonyl oxide trapping experiments [1].

Physical organic chemistry Carbonyl oxide trapping Flash photolysis kinetics

Phase-Transfer Catalysis: Tetrakis(hexylsulfinylmethyl)methane as a Superior Catalyst vs. Shorter-Chain Tetrakis-Sulfoxides

Benzene, [(hexylsulfinyl)methyl]- serves as the key monomeric building block for the synthesis of tetrakis(hexylsulfinylmethyl)methane, a polydentate sulfoxide phase-transfer catalyst (PTC) [1][2]. In the binary-phase alkylation of phenylacetonitrile and phenylacetone with alkyl halides, this tetrakis-sulfoxide PTC selectively affords monoalkylated products in high yields [1]. In solid–liquid two-phase SN2 displacements of n-octyl bromide with thiocyanate, cyanide, phenoxide, and thiolate nucleophiles, tetrakis(alkylsulfinylmethyl)methanes accelerate reaction rates relative to uncatalyzed conditions [2][3]. The hexyl chain length is critical: it provides sufficient lipophilicity for effective phase transfer while maintaining adequate solubility in common organic solvents; the analogous tetrakis(methylsulfinylmethyl)methane would exhibit markedly lower organic-phase partitioning due to reduced LogP. Furthermore, the hexylsulfinylmethyl moiety, when incorporated into crown thiaether polysulfoxides, confers catalytic activity in binary-phase alkylation systems, demonstrating the modular utility of this sulfoxide building block for designing next-generation organocatalysts [1].

Phase-transfer catalysis Organocatalysis Sulfoxide ligands

Physicochemical Property Differentiation: LogP, PSA, and Vapor Pressure vs. Shorter-Chain Benzyl Alkyl Sulfoxides

The computed physicochemical properties of Benzene, [(hexylsulfinyl)methyl]- establish a quantitative differentiation from shorter-chain benzyl alkyl sulfoxide congeners. The (S)-enantiomer (CAS 159280-42-9) has a computed LogP of 4.38 and a PSA of 36.28 Ų . For comparison, benzyl ethyl sulfoxide (CAS 2843-92-7, C₉H₁₂OS, MW 168.26) has a computed LogP of approximately 1.8–2.2 (class-level estimate based on additive fragment contributions) and a PSA similar to the hexyl congener (~36 Ų) . The vapor pressure of the hexyl compound is 7.85×10⁻⁶ mmHg at 25 °C, corresponding to a boiling point of 386.5 °C . These data indicate that the hexyl congener is approximately 100- to 300-fold more lipophilic than the ethyl or methyl analogs, while retaining an identical polar surface area—a combination that predicts superior membrane permeability in cell-based assays and enhanced solubility in non-polar organic solvents for synthetic applications .

ADME prediction Physicochemical profiling Compound selection

Spectral Fingerprinting: NMR Database Coverage as a Verification Asset

The Wiley KnowItAll NMR Spectral Library contains two reference NMR spectra for [(hexylsulfinyl)methyl]benzene, recorded in DMSO-d₆ [1]. This curated spectral data, which includes ¹H and ¹³C NMR assignments, provides a verifiable identity benchmark that is not uniformly available for all benzyl alkyl sulfoxide congeners. For example, benzyl butyl sulfoxide (CAS 67501-09-1) and benzyl ethyl sulfoxide (CAS 2843-92-7) have limited publicly accessible NMR reference data in major spectral libraries [2]. The availability of authoritative NMR spectra reduces the analytical burden for incoming quality control and enables rapid identity confirmation via spectral matching algorithms, a practical advantage for procurement workflows in regulated environments [1].

Analytical chemistry Quality control NMR spectroscopy

Procurement-Driven Application Scenarios for Benzene, [(hexylsulfinyl)methyl]- Based on Verified Evidence


Chiral Sulfoxide Building Block for Asymmetric Synthesis and Stereochemical Probe Development

Laboratories engaged in asymmetric catalysis or stereochemical mechanism studies should procure Benzene, [(hexylsulfinyl)methyl]- (racemate or (S)-enantiomer) as a chiral benzyl alkyl sulfoxide with established enantioselective synthetic access. The CMO-catalyzed oxidation route delivers the (S)-enantiomer at up to 96% ee [1], while the Helminthosporium biotransformation provides an alternative whole-cell route with predominant (S) configuration [2]. The compound's LogP of ~4.38 and PSA of 36.28 Ų make it suitable for reactions in non-aqueous media where shorter-chain analogs would suffer from insufficient organic-phase solubility . Chiral HPLC methods on CHIRALCEL OB/OJ phases are established for enantiopurity verification [3].

Carbonyl Oxide Mechanistic Probe in Physical Organic Chemistry

For research groups studying carbonyl oxide intermediates (Criegee intermediates) by flash photolysis, n-hexylbenzyl sulfoxide serves as a structurally unique trapping agent within the Nazarov et al. comparative framework [4]. Its unsymmetrical alkyl–benzyl substitution provides a hybrid electronic environment that bridges the reactivity gap between symmetric dialkyl and diaryl sulfoxides. Procurement of this specific sulfoxide enables direct comparison with the published kinetic data for dimethyl, di-n-hexyl, diphenyl, and dibenzyl sulfoxides under identical conditions (295 K, acetonitrile) [4].

Precursor for Tetrakis-Sulfoxide Phase-Transfer Catalysts

Catalysis research groups developing sulfoxide-based phase-transfer catalysts require Benzene, [(hexylsulfinyl)methyl]- as the monomeric building block for constructing tetrakis(hexylsulfinylmethyl)methane [5][6]. This tetrakis-sulfoxide architecture has demonstrated efficacy in accelerating SN2 displacements of n-octyl bromide with thiocyanate, cyanide, phenoxide, and thiolate nucleophiles in solid–liquid two-phase systems, as well as selective monoalkylation of phenylacetonitrile and phenylacetone under liquid–liquid PTC conditions [5][6]. The hexyl chain is essential for achieving the requisite organic-phase catalyst solubility; methyl or ethyl analogs would partition predominantly into the aqueous phase.

Physicochemical Reference Standard for LogP/PSA Calibration in Sulfoxide ADME Panels

Medicinal chemistry and drug metabolism laboratories constructing sulfoxide-focused ADME panels can use Benzene, [(hexylsulfinyl)methyl]- as a high-LogP reference point. With a computed LogP of 4.38 and PSA of 36.28 Ų , it anchors the upper-lipophilicity end of a benzyl alkyl sulfoxide congener series, complementing benzyl methyl sulfoxide (LogP ~1.5) and benzyl ethyl sulfoxide (LogP ~2.0) . The identical PSA across the series (~36 Ų) isolates the effect of alkyl chain length on membrane permeability, making this compound a valuable tool for structure–property relationship (SPR) studies.

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